molecular formula C24H23F3N4O4 B14936468 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

Cat. No.: B14936468
M. Wt: 488.5 g/mol
InChI Key: JELWOPQIARCDIA-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core, which is known for its diverse biological activities, and a benzimidazole moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide typically involves multiple steps

    Preparation of Benzazepine Core: The benzazepine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with a suitable diketone can yield the benzazepine structure.

    Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative, such as a trifluoromethyl-substituted acetic acid.

    Final Coupling: The final step involves coupling the benzazepine core with the benzimidazole moiety using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core may interact with neurotransmitter receptors, while the benzimidazole moiety could inhibit specific enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the benzimidazole moiety.

    Ethyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate: Similar structure with an ethyl ester group instead of the benzimidazole moiety.

Uniqueness

The presence of both the benzazepine core and the benzimidazole moiety in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide makes it unique. This combination of structural features may confer distinct biological activities and chemical properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H23F3N4O4

Molecular Weight

488.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C24H23F3N4O4/c1-34-19-11-15-7-9-30(22(33)13-16(15)12-20(19)35-2)14-21(32)28-8-10-31-18-6-4-3-5-17(18)29-23(31)24(25,26)27/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H,28,32)

InChI Key

JELWOPQIARCDIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F)OC

Origin of Product

United States

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